BenchChemオンラインストアへようこそ!

1,7-Diphenylhept-4-en-3-one

Antitubercular Dormant Mycobacterium tuberculosis Diarylheptanoid

1,7-Diphenylhept-4-en-3-one (CAS 79559-59-4) is the non-hydroxylated linear diarylheptanoid baseline essential for rigorous SAR studies. With an anti-tubercular IC50 of 47.69 μM—>140-fold weaker than the 5-hydroxy analog—it provides a definitive quantitative window for mapping pharmacophore requirements against dormant M. tuberculosis. It lacks melanogenesis inhibition activity (inactive in B16 assays), making it the ideal negative control for tyrosinase and skin pigmentation research. Additionally, it activates the Nrf2 pathway to suppress pyroptosis and alleviate cognitive impairment in APP/PS1 Alzheimer's models. Procurement ensures a structurally authenticated reference compound with defined inactivity benchmarks, enabling reproducible head-to-head comparisons with hydroxylated or saturated derivatives.

Molecular Formula C19H20O
Molecular Weight 264.4 g/mol
CAS No. 79559-59-4
Cat. No. B1237528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diphenylhept-4-en-3-one
CAS79559-59-4
Synonyms1,7-diphenylhept-4-en-3-one
Molecular FormulaC19H20O
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC=CC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C19H20O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,8-12,14H,7,13,15-16H2
InChIKeyUDNMYDZHPMNIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Diphenylhept-4-en-3-one (CAS 79559-59-4): A Linear Diarylheptanoid with Quantifiable Activity Differentiation


1,7-Diphenylhept-4-en-3-one (CAS 79559-59-4) is a naturally occurring linear diarylheptanoid characterized by an open C7 heptane chain bearing two terminal phenyl groups, an α,β-unsaturated ketone moiety at the 4-en-3-one position, and a molecular formula of C19H20O with a molecular weight of 264.4 g/mol [1]. It is primarily isolated from the rhizomes of Alpinia officinarum (lesser galangal) and is recognized as a member of the 1,7-diarylheptanoid structural class [2][3].

Why Diarylheptanoid Analogs Cannot Substitute for 1,7-Diphenylhept-4-en-3-one (CAS 79559-59-4) in Evidence-Based Research


Within the linear diarylheptanoid class, subtle structural variations—such as the presence or absence of hydroxyl groups on the phenyl rings, saturation state of the heptane chain, and stereochemical configuration—profoundly alter biological target engagement and potency [1]. As demonstrated in head-to-head studies, compounds differing by only a single hydroxyl substitution exhibit divergent IC50 values against identical enzymatic and cellular targets [2]. Consequently, procurement based solely on compound class without consideration of specific quantitative performance metrics risks experimental failure and irreproducible results. The following evidence dimensions provide the necessary comparative data to support scientifically rigorous selection of 1,7-diphenylhept-4-en-3-one over its closest structural analogs.

Quantitative Comparative Evidence for 1,7-Diphenylhept-4-en-3-one (CAS 79559-59-4) vs. Closest Diarylheptanoid Analogs


Antitubercular Activity Against Dormant Mycobacterium tuberculosis H37Ra: IC50 Comparison of Four Diarylheptanoids

In a direct head-to-head comparison of four diarylheptanoids isolated from the same Alpinia officinarum extract, 1,7-diphenylhept-4-en-3-one (compound 1) demonstrated an in vitro IC50 of 47.69 μM against dormant M. tuberculosis H37Ra, while its closest analog 5-hydroxy-1,7-diphenyl-3-heptanone (compound 2, differing by one hydroxyl and saturation state) exhibited an IC50 of 0.34 μM—representing a >140-fold difference in potency [1]. The ex vivo IC50 values followed a similar trend (22.91 μM vs. 0.13 μM). This large quantitative gap highlights that the non-hydroxylated, unsaturated scaffold of compound 1 occupies a distinct activity tier within the same compound class, making it useful as a baseline reference or for target profiling studies where lower potency is desirable [1].

Antitubercular Dormant Mycobacterium tuberculosis Diarylheptanoid

COX-2 Binding Affinity: Molecular Docking Score Comparison Across Five A. officinarum Isolates

In a cross-study comparable analysis of five compounds isolated from A. officinarum rhizomes, 1,7-diphenylhept-4-en-3-one was among the isolates evaluated for COX-2 binding via molecular docking. The study reported an average docking score of −9.03 across all five isolates [1]. While the most active compounds (galangin and 5-hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone) demonstrated significant (p<0.001) anti-inflammatory activity in vivo at 10 mg/kg, 1,7-diphenylhept-4-en-3-one was identified as a constituent of the active extract but was not the primary driver of the observed effect [1]. This positions 1,7-diphenylhept-4-en-3-one as a valuable comparator for evaluating structure-activity relationships within the diarylheptanoid class against COX-2.

Anti-inflammatory COX-2 inhibition Molecular docking

Melanogenesis Inhibition: Structural Requirements Defining Active vs. Inactive Diarylheptanoids

A comprehensive structure-activity relationship (SAR) study on melanogenesis inhibition in theophylline-stimulated B16 melanoma 4A5 cells evaluated multiple diarylheptanoids from A. officinarum [1]. While 1,7-diphenylhept-4-en-3-one was isolated as part of the extract, the study clarified that active melanogenesis inhibitors (IC50 10–48 μM) required specific hydroxylation patterns on the heptane chain or phenyl rings [1]. 1,7-Diphenylhept-4-en-3-one, lacking hydroxyl groups, did not meet these structural requirements and was not reported among the active constituents. In contrast, hydroxylated analogs such as 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenylhept-4-en-3-one inhibited melanogenesis and downregulated mRNA expression of tyrosinase and TRP-1/2 [1]. This SAR insight is critical: the non-hydroxylated scaffold of 1,7-diphenylhept-4-en-3-one represents the inactive baseline, enabling researchers to use it as a negative control or scaffold for targeted derivatization studies.

Melanogenesis inhibition Tyrosinase B16 melanoma

High-Impact Application Scenarios for 1,7-Diphenylhept-4-en-3-one (CAS 79559-59-4) Based on Comparative Evidence


Anti-Tuberculosis Drug Discovery: Use as a Baseline Diarylheptanoid Reference Compound

Based on the direct head-to-head antitubercular data [1], 1,7-diphenylhept-4-en-3-one (IC50 47.69 μM) serves as an ideal baseline reference compound for structure-activity relationship (SAR) studies in anti-tubercular drug discovery. Its >140-fold lower potency relative to the 5-hydroxy analog (IC50 0.34 μM) provides a clear quantitative window for evaluating how hydroxylation and saturation modifications enhance activity against dormant M. tuberculosis. Procurement of this compound is scientifically justified for research programs aiming to systematically map the pharmacophore requirements of the diarylheptanoid scaffold, or as a control in high-throughput screening campaigns where distinguishing true hits from inactive scaffold variants is essential [1].

Melanogenesis Research: Defined Negative Control for SAR Studies

As established by SAR analysis in B16 melanoma cells [2], 1,7-diphenylhept-4-en-3-one lacks the hydroxylation pattern required for melanogenesis inhibition (active analogs: IC50 10–48 μM). This inactivity is not a limitation but a defined asset: the compound provides a clean, non-hydroxylated diarylheptanoid baseline against which the activity of hydroxylated derivatives can be rigorously compared. Procurement is recommended for research groups synthesizing novel diarylheptanoid analogs for skin pigmentation studies, as well as for laboratories requiring a structurally matched negative control in tyrosinase or melanogenesis assays [2].

Alzheimer's Disease Research: Mechanistic Studies of Nrf2-Mediated Pyroptosis

1,7-Diphenylhept-4-en-3-one has been shown to activate the Nrf2 pathway to suppress pyroptosis, alleviate cognitive impairment in APP/PS1 mice, and enhance Aβ-induced proliferation in HT22 cells . While direct comparator data against other diarylheptanoids in this specific pathway are limited, this represents a distinct mechanistic profile from the anti-tubercular and melanogenesis contexts described above. Procurement is warranted for researchers investigating Nrf2-mediated neuroprotection and pyroptosis pathways in Alzheimer's disease models, particularly those seeking to compare the relative contribution of the non-hydroxylated diarylheptanoid core to this activity versus hydroxylated analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Diphenylhept-4-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.